molecular formula C14H17N3O4 B4884733 3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B4884733
M. Wt: 291.30 g/mol
InChI Key: IJKZPJDBFDPZMA-UHFFFAOYSA-N
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Description

3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AHNI and has a molecular formula of C14H17N3O4.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : The compound is related to a class of substances that can be synthesized through unique chemical pathways. For example, the synthesis of azepino[1,2-a]indol-6-ones from pyran-2-ones involves base-catalyzed rearrangements demonstrating unique neighboring group participation (Gelmi, Pocar, & Vago, 1993).

  • Chemical Reactions and Modifications : Studies have shown the potential for chemical modifications and reactions of similar indole derivatives, which could be extrapolated to the chemical . For instance, oxidation of indoles and 1,2-dihydro-3H-indol-3-ones reveals diverse reactivities and potential for further chemical transformation (Desarbre, Savelon, Cornec, & Mérour, 1996).

Potential Biological and Pharmacological Applications

  • Biological Potency : Similar compounds have been studied for their biological potency. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives show promising results as eco-friendly fungicides and bactericides (Singh & Nagpal, 2005).

  • Pharmacological Potential : Certain indole derivatives have been explored for their pharmacological implications. For example, the study of 2,3,4-trisubstituted-2,3,4,9-tetrahydrothiopyrano[2,3-b]indole derivatives through one-pot three component reactions using organocatalysis opens avenues for potential medicinal applications (Singh, Srivastava, & Samanta, 2012).

  • Versatility in Applications : Compounds such as 3-[2-hydroxy-5-(5-hydroxy-1H-indol-3-yl)-1H-pyrrol-3-yl] indol-one, closely related to the chemical , have demonstrated a wide range of applications including in medicine, cosmetics, and as dyes. Their multifaceted nature underscores the potential versatility of 3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one in various sectors (Ishani, Isita, & Vijayakumar, 2021).

properties

IUPAC Name

3-(azepan-1-yl)-3-hydroxy-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-13-14(19,16-7-3-1-2-4-8-16)11-9-10(17(20)21)5-6-12(11)15-13/h5-6,9,19H,1-4,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKZPJDBFDPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-(1-azepanyl)-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one

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